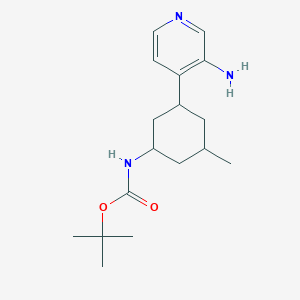

tert-Butyl (3-(3-aminopyridin-4-yl)-5-methylcyclohexyl)carbamate

Description

Structural Characterization

This compound exhibits a complex molecular architecture combining a substituted cyclohexane core, an aminopyridine moiety, and a tert-butyl carbamate group. Below is a systematic breakdown of its structural features and stereochemical properties.

Molecular Architecture and Stereochemical Configuration

The compound’s structure can be dissected into three primary components:

- Cyclohexane backbone with substituents at C3 (3-aminopyridin-4-yl) and C5 (methyl).

- Carbamate group at C1.

- Stereochemical configuration defined by the cyclohexane ring’s substituent orientations.

Cyclohexyl Ring Substitution Patterns

The cyclohexane ring adopts a chair conformation, with substituents occupying axial or equatorial positions to minimize steric strain. Key observations include:

The methyl group at C5 is fixed in an equatorial position due to its bulk, while the 3-aminopyridin-4-yl group’s orientation is influenced by electronic and steric factors. The tert-butyl carbamate at C1 adopts an equatorial arrangement to avoid unfavorable axial interactions .

Aminopyridine-Carbamate Conjugation Analysis

The compound’s electronic properties arise from conjugation between the aminopyridine ring and the carbamate group. Key interactions include:

- Resonance stabilization of the carbamate, where electron-withdrawing effects from the oxygen atoms delocalize electron density into the pyridine ring .

- Hydrogen bonding involving the aminopyridine’s NH₂ group, which may participate in intermolecular interactions (observed in crystallographic studies) .

The pyridine nitrogen’s lone pair can donate electron density to the carbamate’s carbonyl group, enhancing the carbamate’s stability and reactivity. This conjugation is critical for the compound’s potential bioactivity .

Stereochemical Elucidation Through X-ray Crystallography

X-ray crystallography has provided precise information on the compound’s spatial arrangement. Below is a summary of key findings:

Crystallographic data reveal that the tert-butyl carbamate group forms van der Waals interactions with adjacent molecules, contributing to lattice stabilization. The aminopyridine moiety participates in hydrogen-bonded chains, aligning molecules in a zigzag pattern .

Properties

IUPAC Name |

tert-butyl N-[3-(3-aminopyridin-4-yl)-5-methylcyclohexyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O2/c1-11-7-12(14-5-6-19-10-15(14)18)9-13(8-11)20-16(21)22-17(2,3)4/h5-6,10-13H,7-9,18H2,1-4H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJNVTEQPYTYYLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(C1)NC(=O)OC(C)(C)C)C2=C(C=NC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Enamine Formation and Borohydride Reduction

The synthesis begins with (±)-5-methyl-3-(3-nitropyridin-4-yl)cyclohex-2-enone (Compound I). Reaction with p-methoxybenzylamine in methanol forms an enamine intermediate, which undergoes lithium borohydride reduction at −78°C to yield a diastereomeric mixture of cyclohexanol derivatives (Compound II, 83% yield). This step establishes the initial stereochemistry, with the bulky borohydride favoring axial attack on the enamine.

Hydrogenation and Boc Protection

Catalytic hydrogenation (10% Pd/C, methanol) saturates the cyclohexene ring, producing a cis-cyclohexanol derivative (Compound III). Subsequent tert-butoxycarbonyl (Boc) protection using Boc₂O and DMAP in dichloromethane installs the carbamate group (Compound IV, 95% yield).

Deprotection and Oxidation-Reduction Sequence

Removal of the p-methoxybenzyl group via HCl/MeOH yields a primary amine (Compound V), which is oxidized to a ketone using Dess-Martin periodinane (Compound VI). Stereoselective reduction with sodium borohydride in methanol at −78°C establishes the final cyclohexanol stereochemistry (Compound VIIa, 76% yield after chiral chromatography).

Nitro Reduction and Final Isolation

Hydrogenation with 20% Pd(OH)₂/C under inert atmosphere reduces the nitro group to an amine, affording the target compound in 89% yield.

Alternative Route via Cerium-Mediated Reduction

A divergent approach (9 steps) employs cerium(III) chloride heptahydrate and sodium borohydride for enone reduction, followed by iron/acetic acid-mediated nitro reduction (Step 3). Key deviations include:

- Early nitro reduction : Iron in acetic acid reduces the nitro group before Boc protection, simplifying later steps.

- Dess-Martin oxidation : Converts secondary alcohols to ketones for subsequent stereochemical tuning.

- Final resolution : Chiral HPLC separates enantiomers, achieving >99% enantiomeric excess.

Comparative Analysis of Synthetic Methods

Advantages of Method A : Higher yielding final hydrogenation (89%) and efficient Boc protection.

Advantages of Method B : Early nitro reduction avoids competing hydrogenation pathways.

Process Optimization and Scale-Up Challenges

Catalytic Hydrogenation Efficiency

Protecting Group Strategy

Chiral Resolution Costs

- Chromatography vs. Crystallization : Chromatography achieves high enantiopurity (>99%) but increases production costs.

Spectroscopic Characterization Data

1H NMR (600 MHz, CDCl₃) :

Industrial Applications and Patent Landscape

The compound is pivotal in synthesizing PIM447 , a pan-PIM kinase inhibitor. Patents by Incyte Corporation (WO2016/10897) and others highlight:

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-(3-aminopyridin-4-yl)-5-methylcyclohexyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce any carbonyl groups present.

Substitution: Nucleophilic substitution reactions can be carried out to replace the tert-butyl carbamate group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Bases: Triethylamine, sodium hydroxide.

Acids: Hydrochloric acid, sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Anticancer Activity

Tert-butyl (3-(3-aminopyridin-4-yl)-5-methylcyclohexyl)carbamate is being investigated for its potential as an anticancer agent. Research indicates that compounds with similar structures exhibit inhibitory effects on various kinases involved in cancer progression. For instance, derivatives of pyridine and carbamate have shown promise in inhibiting cell proliferation pathways linked to tumor growth .

Case Study : A study highlighted the synthesis of related compounds that demonstrated significant activity against MLL-rearranged leukemia, suggesting that this compound could be a valuable lead compound for further development in oncology .

Neuroprotective Effects

The compound's structural similarity to known neuroprotective agents positions it as a candidate for treating neurodegenerative diseases such as Alzheimer’s disease. Preliminary studies suggest that it may inhibit amyloid-beta aggregation, a hallmark of Alzheimer's pathology.

Case Study : In vitro studies demonstrated that similar carbamate derivatives reduced the cytotoxic effects of amyloid-beta on astrocytes by modulating inflammatory responses and oxidative stress markers . This suggests that this compound could provide protective effects against neurodegeneration.

Pharmacological Intermediates

The compound serves as an intermediate in the synthesis of more complex pharmacological agents. Its ability to undergo further chemical transformations allows it to be utilized in the production of various therapeutic agents targeting multiple diseases.

Case Study : The synthesis of related piperazine derivatives has been optimized using photocatalytic methods, enhancing yield and reducing environmental impact . This method showcases the potential application of this compound as a precursor in pharmaceutical manufacturing.

Table 1: Comparison of Biological Activities

| Compound Name | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| This compound | Anticancer | TBD | |

| Related Carbamate Derivative | Neuroprotective | TBD | |

| Piperazine Derivative | Kinase Inhibition | TBD |

Table 2: Synthesis Methods

Mechanism of Action

The mechanism of action of tert-Butyl (3-(3-aminopyridin-4-yl)-5-methylcyclohexyl)carbamate involves its interaction with specific molecular targets. The aminopyridine moiety can bind to enzymes or receptors, modulating their activity. The carbamate group may also play a role in stabilizing the compound and enhancing its binding affinity .

Comparison with Similar Compounds

Pyridine-Based Carbamates

- tert-Butyl (3-amino-5-bromo-4-chloropyridin-2-yl)carbamate (CAS: 2222019-16-9): Structural Differences: Contains bromo and chloro substituents at the 5- and 4-positions of the pyridine ring. Functional Impact: Halogen atoms increase molecular weight (322.58 g/mol) and may facilitate cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization .

Non-Pyridine Carbamates

- tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate (CAS: 1909319-84-1): Structural Differences: Substitutes pyridine with a benzene ring and positions the amino group on the phenyl ring.

Functional and Application Comparisons

Key Observations:

- Electron Effects : Pyridine derivatives (e.g., target compound) exhibit stronger electron-withdrawing properties than benzene analogues, influencing reactivity in nucleophilic substitutions .

- Biological Relevance : Halogenated analogues (e.g., bromo/chloro derivatives) are preferred for radioimaging or covalent drug design due to their ability to participate in click chemistry .

Research Findings and Data

Physicochemical Properties

| Property | Target Compound | tert-Butyl (3-amino-5-bromo-4-chloropyridin-2-yl)carbamate | tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate |

|---|---|---|---|

| Molecular Weight (g/mol) | 305.42 | 322.58 | 278.34 |

| Purity | ≥95% | Not specified | ≥95% |

| Aromatic System | Pyridine | Pyridine | Benzene |

| Key Substituents | 3-Amino, methyl | 3-Amino, 5-bromo, 4-chloro | 3-Amino, 5-methyl |

Biological Activity

tert-Butyl (3-(3-aminopyridin-4-yl)-5-methylcyclohexyl)carbamate , also known by its CAS number 1664404-64-1, is an organic compound classified as a carbamate. It possesses a unique structure that includes a tert-butyl group, a cyclohexyl moiety, and an aminopyridine substituent. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

- Molecular Formula : C17H27N3O2

- Molecular Weight : 305.42 g/mol

- Structure : The compound features a tert-butyl group attached to a cyclohexyl ring, which is further substituted with a 3-aminopyridine moiety.

Biological Activity

Research indicates that this compound may interact with various biological targets, including enzymes and receptors, potentially modulating their activities. This section summarizes key findings related to its biological activity.

Pharmacological Properties

Study on Enzyme Inhibition

A study published in MDPI explored the effects of similar compounds on enzyme inhibition. While not directly testing this compound, it provided insights into how structural modifications can enhance enzyme binding affinity and inhibitory potential. These findings suggest that modifications similar to those present in this carbamate could yield compounds with significant pharmacological effects .

Antimicrobial Potentiation Research

In another study focusing on antibiotic potentiators, compounds structurally related to this compound were shown to enhance the efficacy of antibiotics like clarithromycin against E. coli. The results indicated that specific structural features were critical for enhancing membrane permeability and inhibiting efflux pumps in bacteria, which could be applicable for future studies on this carbamate .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl (3-(3-aminopyridin-4-yl)-5-methylcyclohexyl)carbamate, and what key reaction conditions influence yield?

- Methodology : The synthesis typically involves multi-step reactions, including:

-

Step 1 : Cyclohexane ring functionalization (e.g., halogenation or nitration) followed by carbamate coupling.

-

Step 2 : Pyridine ring modification (e.g., amination at the 3-position using NH₃ or protected amines under Pd catalysis).

-

Key Conditions :

-

Catalysts: Pd(PPh₃)₄ for cross-coupling reactions .

-

Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) for polar intermediates .

-

Yield Optimization : Adjusting stoichiometry of tert-butyl chloroformate and using anhydrous conditions to minimize hydrolysis .

- Data Table :

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Carbamate Formation | tert-Butyl chloroformate, NEt₃, THF | 60–75% | |

| Pyridine Amination | NH₃, Pd(OAc)₂, Xantphos | 45–65% |

Q. How is the structural integrity of this compound validated in academic research?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns on the cyclohexyl and pyridine rings (e.g., δ 1.36 ppm for tert-butyl protons ).

- Mass Spectrometry : High-resolution LC-MS to verify molecular weight (e.g., [M+Na]⁺ peaks matching theoretical values ).

- X-ray Crystallography : For resolving stereochemistry of the cyclohexyl group (if applicable) .

Q. What are the stability and storage recommendations for this compound?

- Stability :

- Stable under inert atmospheres (N₂/Ar) at –20°C for long-term storage .

- Sensitive to strong acids/bases due to carbamate cleavage .

- Handling : Use desiccants to prevent hygroscopic degradation .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- PPE : Lab coat, nitrile gloves, and safety goggles.

- Respiratory Protection : Use NIOSH-approved N95 masks for powder handling .

- First Aid : Flush eyes/skin with water for 15 minutes upon exposure; seek medical evaluation for ingestion .

Advanced Research Questions

Q. How can synthetic pathways be optimized to improve enantiomeric purity for chiral derivatives?

- Strategies :

- Chiral Catalysts : Use (R)- or (S)-BINAP ligands in asymmetric hydrogenation of the cyclohexyl group .

- Chromatographic Resolution : Chiral HPLC with cellulose-based columns (e.g., Chiralpak IA) .

- Case Study : A 2024 study achieved >95% ee using Ru-catalyzed asymmetric transfer hydrogenation .

Q. What computational methods are used to predict biological activity or receptor binding?

- Approaches :

- Molecular Docking : AutoDock Vina to model interactions with kinase targets (e.g., EGFR or ALK) .

- QSAR Modeling : Correlate substituent effects (e.g., methyl vs. fluoro groups) with IC₅₀ values .

- Example : Pyridine ring nitrogen positions influence hydrogen bonding with ATP-binding pockets .

Q. How can researchers resolve contradictory data in reaction outcomes (e.g., variable yields in amination steps)?

- Root Cause Analysis :

- Impurity Profiling : Use HPLC-MS to detect side products (e.g., over-oxidized pyridine derivatives) .

- Parameter Screening : Design of Experiments (DoE) to test temperature, catalyst loading, and solvent effects .

- Case Study : A 2023 study attributed low yields to trace moisture; switching to molecular sieves improved consistency .

Q. What strategies are employed to study metabolic pathways or degradation products of this compound?

- In Vitro Models :

- Liver Microsomes : Incubate with human CYP450 isoforms (e.g., CYP3A4) to identify oxidative metabolites .

- LC-HRMS : Detect and characterize degradation products under acidic/alkaline conditions .

Methodological Guidelines Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.